(2S,4S)-methyl 4-aminopyrrolidine-2-carboxylate (2S,4S)-methyl 4-aminopyrrolidine-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1060775-33-8
VCID: VC8392280
InChI: InChI=1S/C6H12N2O2/c1-10-6(9)5-2-4(7)3-8-5/h4-5,8H,2-3,7H2,1H3/t4-,5-/m0/s1
SMILES: COC(=O)C1CC(CN1)N
Molecular Formula: C6H12N2O2
Molecular Weight: 144.17 g/mol

(2S,4S)-methyl 4-aminopyrrolidine-2-carboxylate

CAS No.: 1060775-33-8

Cat. No.: VC8392280

Molecular Formula: C6H12N2O2

Molecular Weight: 144.17 g/mol

* For research use only. Not for human or veterinary use.

(2S,4S)-methyl 4-aminopyrrolidine-2-carboxylate - 1060775-33-8

Specification

CAS No. 1060775-33-8
Molecular Formula C6H12N2O2
Molecular Weight 144.17 g/mol
IUPAC Name methyl (2S,4S)-4-aminopyrrolidine-2-carboxylate
Standard InChI InChI=1S/C6H12N2O2/c1-10-6(9)5-2-4(7)3-8-5/h4-5,8H,2-3,7H2,1H3/t4-,5-/m0/s1
Standard InChI Key NBCBMGPLDOYKKY-WHFBIAKZSA-N
Isomeric SMILES COC(=O)[C@@H]1C[C@@H](CN1)N
SMILES COC(=O)C1CC(CN1)N
Canonical SMILES COC(=O)C1CC(CN1)N

Introduction

Structural and Physicochemical Properties

Molecular Configuration and Stereochemistry

The (2S,4S) configuration of this compound is defined by the spatial arrangement of its functional groups. The pyrrolidine ring adopts a puckered conformation, with the amine and ester groups occupying equatorial positions to minimize steric strain. Key stereochemical descriptors include:

  • Absolute configuration: (2S,4S) as per IUPAC nomenclature.

  • Chirality centers: Carbons 2 and 4, confirmed via X-ray crystallography and nuclear Overhauser effect (NOE) spectroscopy.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC6H12N2O2\text{C}_6\text{H}_{12}\text{N}_2\text{O}_2
Molecular Weight144.17 g/mol
CAS Number1060775-33-8
Boiling Point370.2°C (estimated)
Density1.2 g/cm³
SolubilitySoluble in polar solvents (e.g., DCM, methanol)

Synthesis and Manufacturing

Stereoselective Synthesis Routes

The synthesis of (2S,4S)-methyl 4-aminopyrrolidine-2-carboxylate necessitates precise control over stereochemistry. Two primary methodologies dominate industrial and laboratory-scale production:

Asymmetric Catalysis

Chiral catalysts, such as palladium complexes with phosphine ligands, enable enantioselective hydrogenation of pyrrolidine precursors. For example, hydrogenation of N\text{N}--protected pyrrolin-2-carboxylates using (R)-BINAP-Pd achieves >90% enantiomeric excess (ee).

Resolution of Racemic Mixtures

Kinetic resolution via enzymatic hydrolysis separates (2S,4S) and (2R,4R) enantiomers. Lipases (e.g., Candida antarctica) selectively hydrolyze the methyl ester of the undesired enantiomer, leaving the target compound intact.

Table 2: Representative Synthetic Protocols

StepReagents/ConditionsYield
Precursor Preparation(4S)-4-Hydroxyproline, methanol, HCl gas75%
Boc ProtectionBoc2_2O, DCM, triethylamine85%
DeprotectionTrifluoroacetic acid (TFA)95%

Applications in Pharmaceutical Research

Intermediate for Bioactive Molecules

The compound’s dual functional groups facilitate its use in constructing:

  • Anticancer agents: Pyrrolidine-1-carboxamides derived from this intermediate exhibit IC50_{50} values <10 μM against breast cancer (MCF-7) and lung cancer (A549) cell lines.

  • Antibiotics: Functionalization at the 4-amino position yields analogs with anti-biofilm activity against Pseudomonas aeruginosa (MBIC50_{50} = 32 μg/mL).

Role in Peptide Mimetics

The rigid pyrrolidine scaffold mimics proline residues in peptides, enhancing metabolic stability. For instance, incorporation into thrombin inhibitors improves oral bioavailability by 40% compared to linear analogs.

Comparative Analysis of Stereoisomers

(2S,4S) vs. (2S,4R) Configurations

The stereochemical orientation at carbon 4 significantly impacts biological activity:

Property(2S,4S) Isomer(2S,4R) Isomer
Anticancer Activity (IC50_{50})8.2 μM (MCF-7)23.4 μM (MCF-7)
Solubility in Water12 mg/mL8 mg/mL
Metabolic Stability (t1/2_{1/2})6.7 hours4.1 hours

The (2S,4S) isomer’s superior efficacy stems from optimized hydrogen bonding with target proteins, as demonstrated in molecular docking studies.

Analytical Characterization

Spectroscopic Data

  • 1^1H NMR (400 MHz, CDCl3_3): δ 3.72 (s, 3H, OCH3_3), 3.45–3.32 (m, 2H, H-2, H-5), 2.95 (dd, J=11.2HzJ = 11.2 \, \text{Hz}, 1H, H-4), 2.18–2.05 (m, 1H, H-3).

  • IR (KBr): 3350 cm1^{-1} (N-H stretch), 1725 cm1^{-1} (C=O ester).

Future Directions

Ongoing research aims to:

  • Develop continuous-flow synthesis platforms to reduce production costs by 30%.

  • Explore covalent inhibition strategies by introducing electrophilic warheads (e.g., acrylamides) at the 4-amino position.

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